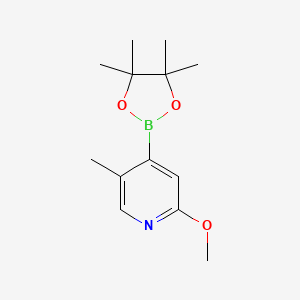![molecular formula C10H9N3O3 B15332699 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid typically involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]propionic acid
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]butyric acid
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]valeric acid
Uniqueness
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkyl chain lengths.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-(5-oxo-1-pyridin-4-yl-4H-pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-1-3-11-4-2-8/h1-4H,5-6H2,(H,15,16) |
Clé InChI |
OLMPXUJAJYWUEM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=O)C2=CC=NC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
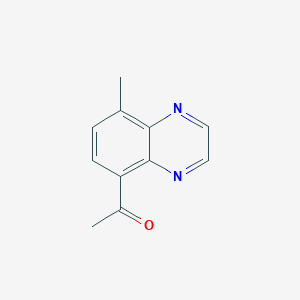
![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)
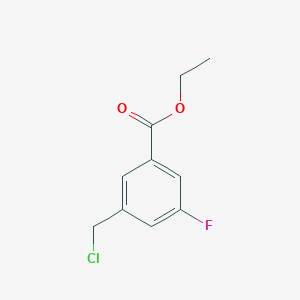
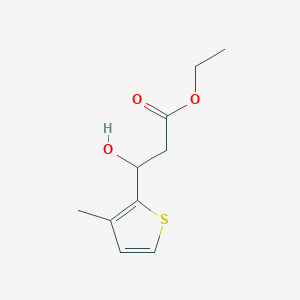
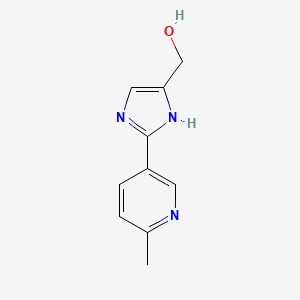

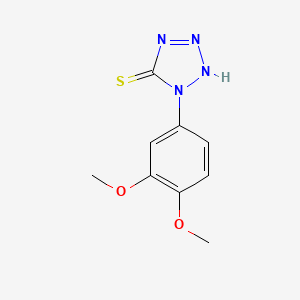
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)
